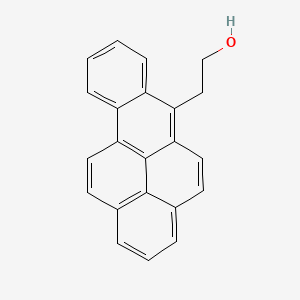
Benzo(a)pyrene-6-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-6-ethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and can be found in coal tar, tobacco smoke, and grilled foods . The addition of an ethanol group to benzo(a)pyrene results in this compound, which retains many of the parent compound’s properties but also exhibits unique characteristics due to the presence of the ethanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-ethanol typically involves the functionalization of benzo(a)pyrene. One common method is the reduction of benzo(a)pyrene to form a hydroxyl group at the 6-position, followed by the introduction of an ethanol group. This can be achieved through various chemical reactions, including:
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) to convert benzo(a)pyrene to its corresponding alcohol.
Substitution: Introducing the ethanol group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-6-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzo(a)pyrene-6-carboxylic acid, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Benzo(a)pyrene-6-ethanol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Industry: Used in the development of materials and products that require specific PAH derivatives
Mécanisme D'action
The mechanism of action of benzo(a)pyrene-6-ethanol involves its interaction with cellular components. The compound can be metabolized to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The primary molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene-6-ethanol can be compared to other similar compounds, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological activity.
Cyclopentapyrenes, Dibenzopyrenes, Indenopyrenes, Naphthopyrenes: Related compounds with varying degrees of carcinogenicity and environmental impact
This compound is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
105708-69-8 |
|---|---|
Formule moléculaire |
C22H16O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-benzo[b]pyren-6-ylethanol |
InChI |
InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2 |
Clé InChI |
UBBKCKHBOHFLQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
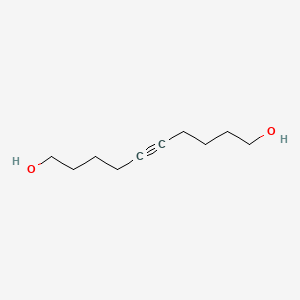
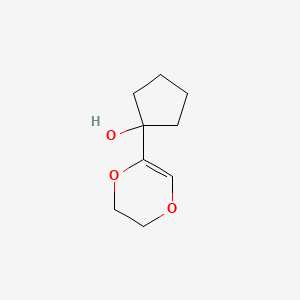
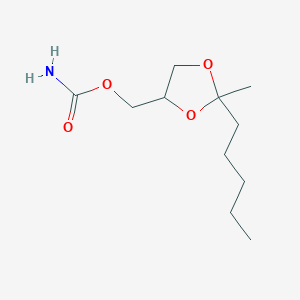
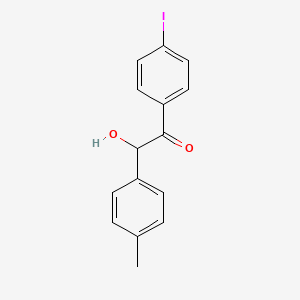
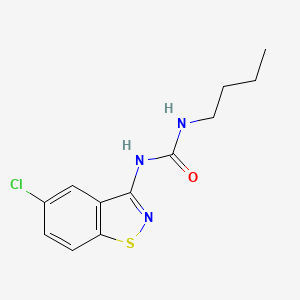
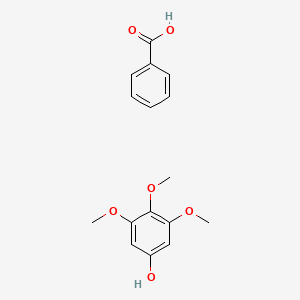
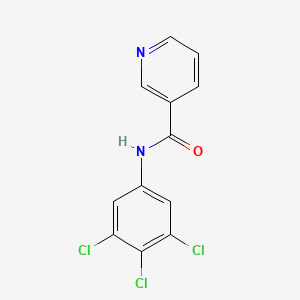
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
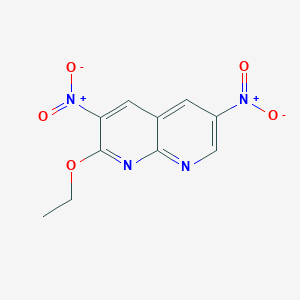

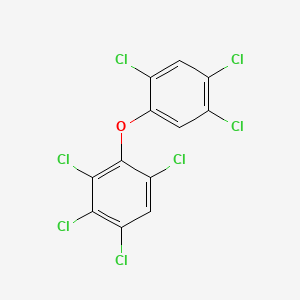
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
